OXA-22 iodide OXA-22 iodide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1900485
InChI: InChI=1S/C8H18NOS.HI/c1-7-10-8(6-11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-;/m1./s1
SMILES:
Molecular Formula: C8H18INOS
Molecular Weight: 303.21 g/mol

OXA-22 iodide

CAS No.:

Cat. No.: VC1900485

Molecular Formula: C8H18INOS

Molecular Weight: 303.21 g/mol

* For research use only. Not for human or veterinary use.

OXA-22 iodide -

Specification

Molecular Formula C8H18INOS
Molecular Weight 303.21 g/mol
IUPAC Name trimethyl-[[(2R,5R)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide
Standard InChI InChI=1S/C8H18NOS.HI/c1-7-10-8(6-11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-;/m1./s1
Standard InChI Key TWNAKQKXXMGYQT-SCLLHFNJSA-M
Isomeric SMILES C[C@@H]1O[C@@H](CS1)C[N+](C)(C)C.[I-]
Canonical SMILES CC1OC(CS1)C[N+](C)(C)C.[I-]

Introduction

Chemical Structure and Properties

OXA-22 iodide is a quaternary ammonium compound containing an oxathiolane ring structure. The molecule possesses a cis configuration at the 2 and 5 positions of the oxathiolane ring, which is critical for its biological activity.

Basic Chemical Information

PropertyValue
Chemical Namecis-2-Methyl-5-trimethylammoniummethyl-1,3-oxathiolane iodide
Common NameOXA-22
CAS Number76541-57-6
Molecular FormulaC₈H₁₈INOS
Molecular Weight303.21 g/mol
Physical AppearanceYellow solid
SolubilitySoluble in water

Table 1: Basic chemical properties of OXA-22 iodide

Chemical Identifiers

The compound can be identified through several standardized chemical notation systems:

Identifier TypeValue
IUPAC Nametrimethyl-[[(2R,5R)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide
Standard InChIInChI=1S/C8H18NOS.HI/c1-7-10-8(6-11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-;/m1./s1
Standard InChIKeyTWNAKQKXXMGYQT-SCLLHFNJSA-M
Isomeric SMILESC[C@@H]1OC@@HCN+(C)C.[I-]
Canonical SMILESCC1OC(CS1)CN+(C)C.[I-]

Table 2: Chemical identifiers for OXA-22 iodide

Molecular Structure and Physical Properties

The molecular structure of OXA-22 iodide consists of an oxathiolane ring with a methyl substituent at position 2 and a trimethylammoniummethyl group at position 5. The iodide serves as the counterion to the positively charged quaternary ammonium.

Structural Features

The key structural features of OXA-22 iodide include:

  • A 1,3-oxathiolane heterocyclic ring containing both oxygen and sulfur atoms

  • A methyl group at position 2 of the oxathiolane ring

  • A trimethylammoniummethyl group at position 5 of the oxathiolane ring

  • A cis-configuration of the substituents at positions 2 and 5

  • Iodide as the counterion to the quaternary ammonium group

The stereochemistry at positions 2 and 5 of the oxathiolane ring is particularly important for the compound's biological activity, as it influences how the molecule interacts with muscarinic receptors.

Mechanism of Action

OXA-22 iodide functions as a potent agonist for muscarinic acetylcholine receptors, specifically targeting these G-protein-coupled receptors in the nervous system. Upon binding, it mimics the action of acetylcholine, leading to downstream signaling cascades that modulate various physiological processes such as smooth muscle contraction and glandular secretion.

Receptor Binding Profile

The compound interacts with multiple subtypes of muscarinic acetylcholine receptors:

Receptor SubtypeGeneInteraction
M1CHRM1Agonist
M2CHRM2Agonist
M3CHRM3Agonist
M4CHRM4Agonist
M5CHRM5Agonist

Table 3: Muscarinic receptor subtypes targeted by OXA-22 iodide

As a muscarinic agonist, OXA-22 iodide activates these receptors by binding to the orthosteric site, leading to conformational changes that trigger intracellular signaling pathways. This mechanism is similar to that of the endogenous neurotransmitter acetylcholine but with potentially different receptor subtype selectivity and pharmacokinetic properties .

Applications in Research

Due to its potent and selective action on muscarinic receptors, OXA-22 iodide has found various applications in neuroscience and pharmacological research. Some significant applications include:

Neuroscience Research

OXA-22 iodide is used as a pharmacological tool to:

  • Study the role of muscarinic receptors in neural circuits

  • Investigate cholinergic neurotransmission

  • Examine the physiological functions of different muscarinic receptor subtypes

  • Explore the relationship between muscarinic receptor activation and various neurological disorders

Pharmacological Studies

The compound serves as a reference molecule for:

  • Developing novel muscarinic receptor ligands

  • Structure-activity relationship studies of cholinergic compounds

  • Screening assays for anti-muscarinic drug candidates

  • Investigating potential therapeutic applications targeting muscarinic receptors

Classification SystemRatingInterpretation
WGK Germany3High water hazard potential
Storage Class Code11Combustible Solids

Table 4: Safety classifications for OXA-22 iodide

Comparison with Related Compounds

OXA-22 iodide belongs to a family of cholinergic agonists. While specific comparative data for OXA-22 against other muscarinic agonists is limited in the provided search results, the following general comparisons can be made:

Muscarinic Receptor Agonists

CompoundStructurePrimary TargetDistinguishing Features
OXA-22 iodideOxathiolaneMuscarinic receptorsPotent non-selective muscarinic agonist
AcetylcholineCholine esterMuscarinic and nicotinic receptorsEndogenous neurotransmitter, rapidly hydrolyzed by acetylcholinesterase
CarbacholCarbamateMuscarinic and nicotinic receptorsMore resistant to cholinesterase than acetylcholine
PilocarpineImidazole alkaloidPrimarily M3 receptorsUsed clinically for glaucoma

Table 5: Comparison of OXA-22 iodide with other cholinergic compounds

OXA-22 iodide differs from other oxathiolane-containing compounds in that it is specifically designed to target muscarinic receptors, whereas many other oxathiolane derivatives have different pharmacological properties or applications.

SupplierCatalog/Reference Number
Glentham Life SciencesGL9455
Sigma-Aldrich (discontinued)C011
VulcanchemVC1900485
Cymit Quimica7W-GL9455

Table 6: Commercial suppliers of OXA-22 iodide

Most suppliers provide the compound for research use only, with appropriate safety documentation and certificates of analysis available upon request .

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